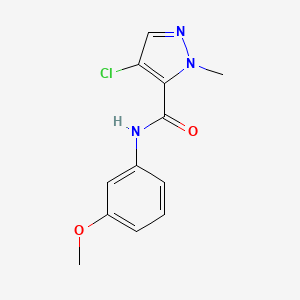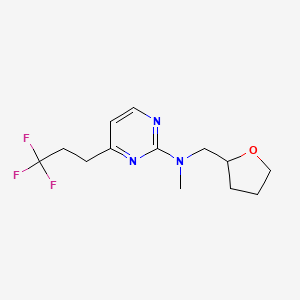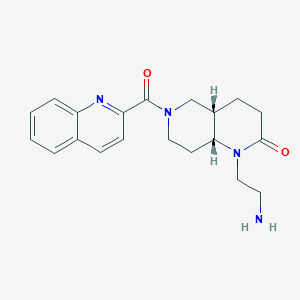
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
科学的研究の応用
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects by selectively inhibiting TLR4 signaling. TLR4 is a receptor that plays a critical role in the innate immune response and is involved in the recognition of pathogen-associated molecular patterns. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
作用機序
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This ultimately leads to the inhibition of pro-inflammatory cytokine and chemokine production. This compound does not inhibit other TLRs or other signaling pathways, making it a specific inhibitor of TLR4 signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation. This compound has also been shown to reduce the severity of inflammation in animal models of various inflammatory and autoimmune diseases. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is a specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various biological processes. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, making it a relatively safe compound to work with. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. Additionally, the effects of this compound may vary depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for the study of 4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of various inflammatory and autoimmune diseases. This compound has been shown to have anti-inflammatory and immunomodulatory effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Additionally, this compound may have applications in the field of cancer research. TLR4 has been shown to play a role in the development and progression of certain types of cancer, and this compound may be a valuable tool for studying this process. Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials will be necessary to determine its potential as a therapeutic agent.
合成法
The synthesis of 4-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that ultimately lead to the formation of the final product. The initial step involves the reaction of 4-chloropyrazole with 3-methoxybenzaldehyde to form 4-chloro-3-(3-methoxyphenyl)pyrazole. This intermediate is then reacted with methyl isocyanate to form this compound, which is the final product. The synthesis of this compound has been optimized to produce high yields and purity.
特性
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-11(10(13)7-14-16)12(17)15-8-4-3-5-9(6-8)18-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJKRWBDJBINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-isopropylphenoxy)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5290286.png)
![1-{4-[2-(3,4-dimethylpiperazin-1-yl)-2-oxoethoxy]phenyl}propan-1-one](/img/structure/B5290291.png)

![(3aR*,5R*,6S*,7aS*)-2-[1-(1-phenylethyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5290295.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5290301.png)
![4-cyclopentyl-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5290305.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5290307.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5290314.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290318.png)


![3-(4-fluorophenyl)-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5290342.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5290358.png)
![1-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5290360.png)
